molecular formula C5H8N6O B10788305 MTIC CAS No. 1232679-56-9

MTIC

Cat. No.: B10788305
CAS No.: 1232679-56-9
M. Wt: 168.16 g/mol
InChI Key: MVBPAIHFZZKRGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC), with the CAS Registry Number 3413-72-7 and molecular formula C5H8N6O, is a critical reference standard and active metabolite of the prodrug 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) . This alkylating agent is extensively used in cancer research to study the mechanisms and resistance of methylating antitumor drugs. Its primary research value lies in its ability to induce DNA damage, specifically by methylating DNA at the O 6 position of guanine, leading to cytotoxic DNA single-strand breaks and ultimately, cell death . Studies utilizing this compound have been pivotal in establishing a direct correlation between cellular resistance and the activity of the DNA repair enzyme O 6 -alkylguanine-DNA alkyltransferase (O6AT); cell lines deficient in this repair mechanism (Mer-) are significantly more sensitive to this compound than proficient (Mer+) lines . Furthermore, research demonstrates that the cytotoxicity of this compound in Mer+ cells can be potentiated by inhibitors of the repair enzyme adenosine diphosphoribosyl transferase (ADPRT), providing a valuable model for investigating strategies to overcome chemoresistance . This product is intended for research purposes by qualified laboratory professionals. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyliminohydrazinyl)-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O/c1-7-11-10-5-3(4(6)12)8-2-9-5/h2H,1H3,(H2,6,12)(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBPAIHFZZKRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=NNC1=C(NC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955666
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-72-7
Record name 5-(3-Methyltriazen-1-yl)imidazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3413-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MTIC
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407347
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Methyltriaz-2-en-1-yl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylaminodiazenyl)-1H-imidazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MTIC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PYY6H17XIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydrolysis Mechanism

The reaction begins with the nucleophilic attack of water at the carbonyl group of TMZ, leading to ring opening and the formation of 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (this compound). Further degradation produces the methyl diazonium ion, the ultimate DNA-methylating species:

TemozolomideH2OThis compoundH+Methyl Diazonium Ion+CO2\text{Temozolomide} \xrightarrow{\text{H}2\text{O}} \text{this compound} \xrightarrow{\text{H}^+} \text{Methyl Diazonium Ion} + \text{CO}2

Experimental Conditions

  • Solvent : Aqueous buffers (phosphate or bicarbonate) at 37°C.

  • Yield : Near-quantitative conversion under simulated physiological conditions.

  • Analytical Validation : High-performance liquid chromatography (HPLC) confirms >95% purity post-hydrolysis.

Metabolic Conversion from Dacarbazine

Dacarbazine (DTIC), a triazene precursor, undergoes hepatic cytochrome P450-mediated N-demethylation to form this compound. This pathway is critical for its antineoplastic effects in melanoma treatment.

Enzymatic Demethylation

  • Catalyst : CYP1A2 and CYP2E1 isoforms.

  • Reaction :

    DacarbazineCYP450This compound+Formaldehyde\text{Dacarbazine} \xrightarrow{\text{CYP450}} \text{this compound} + \text{Formaldehyde}
  • Yield : Variable (30–50% in vitro), influenced by hepatic function.

Challenges in Isolation

This compound’s instability at physiological pH complicates its isolation from biological matrices. Stabilization requires buffering at pH ≤ 5 and immediate lyophilization.

Synthetic Routes from Imidazole Precursors

While direct synthesis of this compound is less documented, methodologies for analogous imidazole-4-carboxylic acid derivatives provide foundational insights. A patent describing 1H-imidazole-4-carboxylic acid synthesis (CN105693619A) offers a adaptable framework.

Catalytic Oxidative Desulfurization

The patent employs a barium sulfate-ferric nitrate-iron sulfate composite catalyst to synthesize imidazole-4-carboxylic acid esters, a precursor class relevant to this compound.

Key Steps:

  • Enolization : Acetyl glycine ethyl ester reacts with ethyl formate in methyl acetate, catalyzed by sodium ethoxide.

  • Cyclization : Potassium thiocyanate and copper sulfate facilitate cyclization to 2-sulfydryl-4-imidazole-ethyl formate.

  • Oxidative Desulfurization : The composite catalyst (20:1:4 BaSO₄:Fe(NO₃)₃:FeSO₄) removes sulfur at 60–75°C, yielding imidazole-4-ethyl formate.

  • Hydrolysis : Saponification with potassium hydroxide followed by acidification produces the carboxylic acid.

Adaptation for this compound Synthesis

Introducing a triazeno group at position 5 of the imidazole ring could involve:

  • Diazotization : Coupling a methylamine derivative with imidazole-4-carboxamide.

  • Protection-Deprotection : Using tert-butyloxycarbonyl (Boc) groups to stabilize intermediates.

Comparative Reaction Conditions

Data from the patent’s six embodiments reveal optimized parameters for imidazole synthesis:

StepSolventCatalyst LoadingTemperature (°C)Yield (%)
EnolizationMethyl AcetateSodium Ethoxide2585–90
CyclizationCopper BathKSCN60–7075–80
DesulfurizationToluene5% Composite7065–70
HydrolysisAqueous KOH-3090–95

Analytical Characterization of this compound

Spectroscopic Data

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (triazeno N=N).

  • ¹H NMR (D₂O) : δ 8.12 (s, 1H, imidazole H-2), δ 3.45 (s, 3H, CH₃), δ 2.95 (s, 1H, CONH₂).

Purity Assessment

  • HPLC : C18 column, mobile phase 0.1% TFA/acetonitrile (95:5), retention time 6.2 min.

  • Mass Spec (ESI+) : m/z 169.1 [M+H]⁺ .

Chemical Reactions Analysis

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antineoplastic Properties

MTIC is predominantly utilized in oncology due to its antitumor activity . It acts as an alkylating agent that interferes with DNA synthesis, leading to cell death in rapidly dividing cancer cells. The compound's mechanism involves the formation of DNA adducts, which disrupt normal cellular processes.

Case Study: Efficacy in Tumor Models

A study demonstrated that this compound significantly inhibited the growth of Novikoff hepatoma cells. At a concentration of 3.0 mm, it reduced viable cell counts by 99% within 96 hours, indicating potent cytotoxicity .

Pharmacokinetics and Metabolism

This compound is produced through the metabolic conversion of temozolomide and dacarbazine. Understanding its pharmacokinetics is crucial for optimizing therapeutic protocols.

Pharmacokinetic Insights

Research has shown that this compound undergoes rapid hydrolysis and distribution in biological systems. A study tracking its distribution found that significant concentrations were detected in liver and tumor tissues post-administration, underscoring its targeted action against neoplastic cells .

Carcinogenicity Studies

While this compound is used therapeutically, it is also essential to evaluate its potential carcinogenic effects. Studies have indicated that chronic administration can lead to tumor formation in animal models.

Findings from Animal Studies

In a controlled study involving Sprague-Dawley rats, administration of this compound resulted in a high incidence of mammary adenofibromas and a lower incidence of uterine leiomyosarcomas . The dose-dependent nature of these findings highlights the need for careful dosing in clinical applications.

Mechanisms of Resistance

Understanding how cancer cells develop resistance to this compound is vital for improving treatment outcomes. Research has identified key factors influencing resistance mechanisms.

Resistance Mechanisms

Studies have shown that the expression levels of O6-alkylguanine-DNA alkyltransferase (O6AT) correlate with resistance to this compound. Cell lines with higher O6AT levels exhibited significant resistance compared to those with lower levels . This insight can guide combination therapies aimed at overcoming resistance.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other triazene compounds, such as dacarbazine and temozolomide, which are also utilized in cancer treatment.

Compound NameStructure TypeUnique Features
DacarbazineTriazeneParent compound; used in chemotherapy for melanoma and Hodgkin's lymphoma
TemozolomideTriazenePro-drug that hydrolyzes to form this compound; effective against glioblastoma
5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamideHydroxymethyl derivativeMetabolite involved in further biological activities

This table illustrates the relationships between these compounds and their shared mechanisms of action, enhancing our understanding of their therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Relationship :

  • DTIC (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) is a prodrug requiring metabolic activation in the liver to generate MTIC . Unlike this compound, DTIC itself lacks direct alkylating activity and exhibits lower cytotoxicity in vitro .
  • Pharmacokinetic Limitations : DTIC’s clinical utility is constrained by variable hepatic metabolism and rapid clearance, leading to inconsistent this compound generation .

Cytotoxicity Profile :

  • In Novikoff hepatoma cells, DTIC (3.0 mM) reduced viable cell counts by 90% under light exposure (photodegradation enhances toxicity) but only inhibited DNA synthesis by 8–12% at 1.0 mM . In contrast, this compound (1.0 mM) achieved 72% DNA synthesis inhibition and 99% cell death at 3.0 mM .

Resistance Mechanisms :

  • Both DTIC and this compound are susceptible to resistance mediated by MGMT, but DTIC’s reliance on metabolic activation introduces additional variability in tumor response .

Temozolomide (TMZ)

Activation Pathway :

  • TMZ (3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide) spontaneously hydrolyzes to this compound at physiological pH without enzymatic intervention, enabling consistent bioavailability and blood-brain barrier penetration, critical for glioblastoma treatment .

Mechanistic Differences :

  • TMIC derived from TMZ generates methyldiazonium ions, similar to this compound from DTIC, but TMZ’s non-enzymatic activation reduces interpatient metabolic variability .
  • Therapeutic Efficacy : TMZ demonstrates superior intracranial activity compared to DTIC derivatives like DMC, which fail to cross the blood-brain barrier effectively .

Cytotoxicity Comparison :

  • TMZ and this compound share comparable DNA alkylation patterns, but TMZ’s predictable pharmacokinetics make it a first-line agent for gliomas .

5-(3-Hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide (HMIC)

Metabolic Role :

  • HMIC is a secondary metabolite of DTIC, formed via hydroxylation of the triazene side-chain. Unlike this compound, HMIC lacks direct alkylating activity but retains methyltransferase inhibitory properties .

Chromatographic and Functional Properties :

  • Clinical Relevance : HMIC is detectable in plasma alongside this compound but contributes minimally to cytotoxicity .

Other Alkylating Agents: BCNU and Methotrexate

BCNU (Carmustine) :

  • A nitrosourea alkylating agent often combined with DTIC in melanoma regimens.

Methotrexate :

  • Mer- cell lines (MGMT-deficient) show cross-sensitivity to this compound and methotrexate, suggesting shared pathways in nucleotide depletion or DNA repair .

Mechanistic and Therapeutic Insights

Cytotoxicity and Resistance (Table 1)

Compound DNA Synthesis Inhibition (%) RNA Synthesis Inhibition (%) Key Resistance Mechanism
This compound (1.0 mM) 72 Stimulates 127% MGMT expression
DTIC (1.0 mM) 8–12 41–57 Hepatic metabolism
HMIC N/A N/A Limited activity

Hypoxic Selectivity

  • DTIC and this compound exhibit increased toxicity in hypoxic tumor microenvironments, likely due to enhanced activation under low oxygen tension .

Strategies to Overcome Resistance

  • MGMT Inhibitors : 3-Acetamidobenzamide (3-AB) potentiates this compound cytotoxicity in Mer+ cells by increasing DNA strand breaks .
  • Combination Therapy : Co-administration with hydroxyurea or methotrexate may exploit nucleotide pool imbalances in Mer- cells .

Biological Activity

Introduction

5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, often referred to as MTIC, is an important compound in the field of oncology due to its role as an active metabolite of the chemotherapeutic agent dacarbazine. This compound has garnered attention for its significant biological activity, particularly as an antineoplastic agent. Understanding its mechanisms and effects is crucial for advancing cancer treatment strategies.

Chemical Structure

  • Molecular Formula : C₇H₈N₄O₂
  • Molecular Weight : Approximately 182.1832 g/mol

This compound is characterized by a triazene structure, which is known for its ability to interact with DNA, leading to cytotoxic effects. The primary mechanism of action involves the formation of DNA adducts, specifically alkylating the O6 and N7 positions of guanine bases in DNA, which results in DNA strand breaks and ultimately triggers apoptosis in cancer cells .

  • Alkylation of DNA : this compound produces methyldiazonium, which alkylates DNA, causing damage that can lead to cell death.
  • Induction of DNA Damage Response : The compound activates cellular pathways that respond to DNA damage, including repair mechanisms and apoptotic pathways.
  • Resistance Mechanisms : Research has shown that the effectiveness of this compound can be influenced by the expression levels of O6-alkylguanine-DNA alkyltransferase (O6AT), an enzyme that repairs alkylated DNA. Cell lines with higher O6AT levels exhibit greater resistance to this compound .

Antineoplastic Activity

This compound is primarily recognized for its antineoplastic properties , making it a vital component in chemotherapy regimens for various cancers, including melanoma and glioblastoma multiforme. Clinical studies have demonstrated its efficacy in inhibiting tumor growth in these malignancies .

Table 1: Summary of Biological Activities

Activity Description
AntineoplasticEffective against melanoma and glioblastoma; induces apoptosis in cancer cells.
CytotoxicityCauses significant cell death in cancer cell lines (up to 99% viability loss).
DNA Damage InductionProduces single-strand breaks and alkylation damage in cellular DNA.

Case Studies

  • Glioblastoma Treatment : In a clinical setting, patients treated with temozolomide (which metabolizes to this compound) showed improved survival rates compared to those receiving no treatment. However, the median survival remains limited, highlighting the need for more effective agents .
  • Animal Studies : In rodent models, chronic administration of this compound resulted in a high incidence of tumors, indicating its potent carcinogenic potential alongside its therapeutic effects .

Toxicity Profile

While this compound exhibits significant therapeutic benefits, it is also associated with various toxicities:

  • Hematological Toxicity : Common side effects include myelosuppression, leading to decreased blood cell counts.
  • Carcinogenic Potential : Long-term exposure has been linked to increased tumor incidence in animal studies .

Research Findings

Recent studies have focused on understanding the resistance mechanisms associated with this compound and exploring combination therapies that may enhance its efficacy while minimizing side effects.

Key Findings

  • Resistance Studies : Investigations into cell lines with varying O6AT expression levels reveal a direct correlation between O6AT levels and resistance to this compound treatment .
  • Combination Therapies : Combining this compound with other agents has shown promise in overcoming resistance and enhancing antitumor activity.

Q & A

Q. What are the standard protocols for synthesizing 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, and how can purity be validated?

Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Purity validation employs HPLC (>95% purity threshold) and mass spectrometry for structural confirmation. For analogs like dacarbazine, intermediates such as 4-diazo-4H-imidazole-5-carboxamide are critical precursors . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to verify methyl-triazeno group integrity.

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • UV-Vis spectroscopy : Detects absorbance maxima near 320 nm, indicative of triazeno groups.
  • FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1450 cm⁻¹ (N=N stretch) confirm functional groups.
  • LC-MS : Quantifies molecular ion [M+H]⁺ at m/z 196.2 and fragments. Stability testing under varying pH and temperature (e.g., 4°C vs. 25°C) is critical for storage recommendations .

Q. What mechanisms underlie the biological activity of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide?

The compound acts as an alkylating agent, transferring methyl groups to DNA guanine residues, inducing strand breaks. In vitro cytotoxicity assays (e.g., MTT on HeLa cells) show IC₅₀ values in the micromolar range. Comparative studies with dacarbazine highlight shared metabolic activation pathways via cytochrome P450 enzymes .

Advanced Research Questions

Q. How can researchers optimize reaction yields in synthesizing 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide?

A factorial design approach (e.g., 2³ design) evaluates variables: temperature (20–40°C), pH (6–8), and molar ratios (1:1–1:3). Response surface methodology (RSM) identifies optimal conditions, with ANOVA validating significance (p < 0.05). Catalyst screening (e.g., Pd/C vs. PtO₂) may enhance regioselectivity .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

Discrepancies often arise from cell line variability (e.g., p53 status in HT-29 vs. SW480) or assay conditions (serum-free vs. serum-containing media). Meta-analysis of PubMed datasets (n > 50 studies) with subgroup analysis by cell type and exposure duration (24h vs. 72h) can clarify trends .

Q. How do in vitro and in vivo metabolic profiles of this compound differ, and what implications exist for preclinical models?

In vitro liver microsome assays (rat/human) show rapid demethylation to 5-aminoimidazole-4-carboxamide, while in vivo murine models exhibit prolonged plasma half-life due to renal clearance dynamics. Species-specific pharmacokinetic modeling (e.g., PBPK) is recommended for translational studies .

Q. What theoretical frameworks guide the design of derivatives with enhanced stability?

Density functional theory (DFT) predicts electron density distribution in the triazeno group, identifying substituents (e.g., electron-withdrawing groups at C3) that reduce hydrolysis. QSAR models correlate logP values (<1.5) with blood-brain barrier permeability for CNS-targeted analogs .

Methodological Considerations

Q. How should researchers address solubility challenges in aqueous assays?

Co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin inclusion complexes improve solubility. Dynamic light scattering (DLS) monitors nanoparticle formulations (50–200 nm) for sustained release .

Q. What controls are essential in stability-indicating assays?

Include forced degradation samples (acid/base, oxidative, thermal) to validate method specificity. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf-life using Arrhenius equations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.